(R)-1-(1H-imidazol-4-yl)ethan-1-amine
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Overview
Description
®-1-(1H-imidazol-4-yl)ethan-1-amine is a chiral compound featuring an imidazole ring and an amine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of the imidazole ring, a common motif in many biologically active molecules, contributes to its importance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(1H-imidazol-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Chiral Center Introduction: The introduction of the chiral center can be accomplished using asymmetric synthesis techniques. One common method is the use of chiral catalysts or chiral auxiliaries to induce chirality at the ethanamine moiety.
Final Assembly: The final step involves coupling the imidazole ring with the chiral ethanamine through nucleophilic substitution or reductive amination.
Industrial Production Methods: In an industrial setting, the production of ®-1-(1H-imidazol-4-yl)ethan-1-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-1-(1H-imidazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are often employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of imidazolines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
®-1-(1H-imidazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(1H-imidazol-4-yl)ethan-1-amine involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Interacting with signaling pathways, potentially affecting cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
(S)-1-(1H-imidazol-4-yl)ethan-1-amine: The enantiomer of the compound, with different biological activity.
Histamine: A naturally occurring compound with a similar imidazole ring structure.
Imidazole-4-acetic acid: Another derivative of imidazole with distinct properties.
Uniqueness: ®-1-(1H-imidazol-4-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other imidazole derivatives.
Properties
Molecular Formula |
C5H9N3 |
---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
(1R)-1-(1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
ZHELUGTZRQNNNL-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CN=CN1)N |
Canonical SMILES |
CC(C1=CN=CN1)N |
Origin of Product |
United States |
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